
1-(2,4-dimethylphenyl)-N-methylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-dimethylphenyl)ethanone” is a chemical compound with the molecular formula C10H12O and a molecular weight of 148.2017 . It is also known by other names such as Acetophenone, 2’,4’-dimethyl-; 2,4-Dimethylacetophenone; 4-Acetyl-m-xylene .
Synthesis Analysis
While specific synthesis methods for “1-(2,4-dimethylphenyl)-N-methylmethanamine;hydrochloride” were not found, there are general methods for synthesizing similar compounds. For instance, the Biginelli reaction is a multi-component reaction that has been used to synthesize dihydropyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(2,4-dimethylphenyl)ethanone” can be viewed using Java or Javascript . The compound has a planar structure .Physical And Chemical Properties Analysis
“1-(2,4-dimethylphenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 148.2 and an InChI code of 1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3 .Applications De Recherche Scientifique
Analysis of Toxicity and Environmental Impact
- Global Trends in Herbicide Toxicity Studies : A review focusing on the toxicity and environmental impact of the herbicide 2,4-D, which shares a part of the chemical name but differs significantly in structure and application. This study provides insights into the ecological and health-related concerns associated with widespread herbicide use, highlighting the need for research on alternative compounds that might offer lower toxicity and environmental risk (Zuanazzi et al., 2020).
Neurochemical Research
- Neurochemistry and Neurotoxicity of Psychedelic Compounds : Research into the neurochemical effects and neurotoxicity of MDMA, a compound with a structure that includes a phenylisopropylamine backbone, similar to the compound . This work underscores the significance of understanding the neuroactive properties of chemical compounds, which could inform the development of new therapeutic agents or highlight potential risks (McKenna & Peroutka, 1990).
Molecular Biology and Biomedical Applications
- Sigma-1 Receptor and Dimethyltryptamine : A study on N,N-dimethyltryptamine (DMT), exploring its role in tissue protection, regeneration, and immunity. The research highlights the potential biomedical applications of compounds that interact with the sigma-1 receptor, suggesting areas where similar compounds could be of interest for future investigation (Frecska et al., 2013).
Chemical Safety and Environmental Considerations
- Toxicity of Industrial Solvents : An overview of the toxicity, safety, and environmental considerations of chlorinated solvents, providing context on the importance of assessing the health risks associated with occupational exposure to chemical compounds. This area of research is crucial for ensuring the safe use and handling of industrial chemicals (Ruder, 2006).
Safety and Hazards
Mécanisme D'action
Mode of Action
Amitraz acts as an alpha-adrenergic agonist . It binds to the alpha-adrenergic receptors, mimicking the action of natural neurotransmitters. This binding triggers a series of biochemical reactions that lead to the inhibition of monoamine oxidases and prostaglandin synthesis . The result is an overexcitation of the nervous system, leading to paralysis and death in insects .
Biochemical Pathways
The primary biochemical pathway affected by Amitraz is the alpha-adrenergic signaling pathway . By acting as an agonist, Amitraz stimulates this pathway, leading to a cascade of events that ultimately result in the inhibition of monoamine oxidases and prostaglandin synthesis . These enzymes play critical roles in the regulation of neurotransmitter levels and inflammatory responses, respectively.
Result of Action
The molecular and cellular effects of Amitraz’s action primarily involve the overexcitation of the nervous system, leading to paralysis and death in insects . This is achieved through the inhibition of monoamine oxidases, which increases the levels of certain neurotransmitters, and the inhibition of prostaglandin synthesis, which affects inflammatory responses .
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8-4-5-10(7-11-3)9(2)6-8;/h4-6,11H,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVGJAAQNDSTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

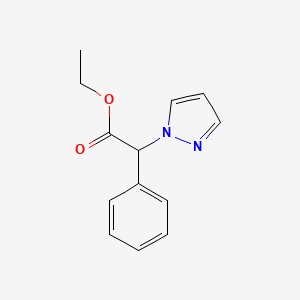
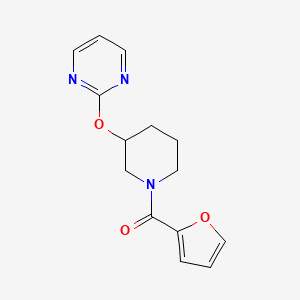

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2475704.png)
![N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2475705.png)

![N-(1-cyano-3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2475711.png)

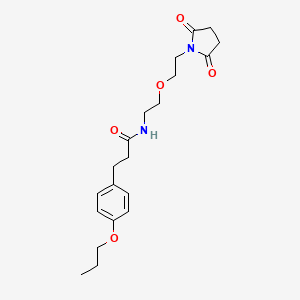
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2475716.png)
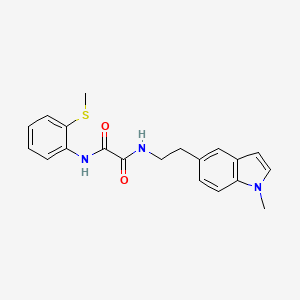
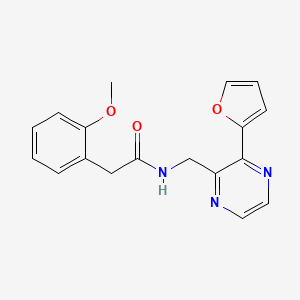

![(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B2475722.png)